7-Methyl-1,2,3,4-tetrahydroquinoxalin-6-amine
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Overview
Description
7-Methyl-1,2,3,4-tetrahydroquinoxalin-6-amine is a heterocyclic compound with the molecular formula C9H13N3. It is part of the quinoxaline family, which is known for its diverse biological activities and applications in medicinal chemistry . This compound is primarily used in research settings and has shown potential in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methyl-1,2,3,4-tetrahydroquinoxalin-6-amine typically involves the condensation of o-phenylenediamine with an appropriate aldehyde or ketone under acidic conditions. One common method includes the reaction of o-phenylenediamine with methylglyoxal in the presence of an acid catalyst . The reaction is usually carried out in a solvent such as methanol or ethanol at elevated temperatures.
Industrial Production Methods: This would include optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through advanced purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: 7-Methyl-1,2,3,4-tetrahydroquinoxalin-6-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can convert it into different tetrahydroquinoxaline derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions include various quinoxaline derivatives, which can have different substituents depending on the reagents and conditions used .
Scientific Research Applications
7-Methyl-1,2,3,4-tetrahydroquinoxalin-6-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential in biological studies, particularly in the investigation of enzyme inhibitors and receptor ligands.
Industry: It can be used in the development of new materials with specific properties, such as fluorescence.
Mechanism of Action
The mechanism of action of 7-Methyl-1,2,3,4-tetrahydroquinoxalin-6-amine involves its interaction with specific molecular targets. It can act as an enzyme inhibitor or receptor ligand, modulating various biochemical pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . Additionally, it can interact with neurotransmitter receptors, influencing signal transduction pathways in the nervous system .
Comparison with Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: This compound shares a similar tetrahydro structure and is known for its neuroprotective properties.
Quinoxaline: The parent compound of 7-Methyl-1,2,3,4-tetrahydroquinoxalin-6-amine, which has a wide range of biological activities.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C9H13N3 |
---|---|
Molecular Weight |
163.22 g/mol |
IUPAC Name |
7-methyl-1,2,3,4-tetrahydroquinoxalin-6-amine |
InChI |
InChI=1S/C9H13N3/c1-6-4-8-9(5-7(6)10)12-3-2-11-8/h4-5,11-12H,2-3,10H2,1H3 |
InChI Key |
TUZFFBGZQLLFTK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1N)NCCN2 |
Origin of Product |
United States |
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